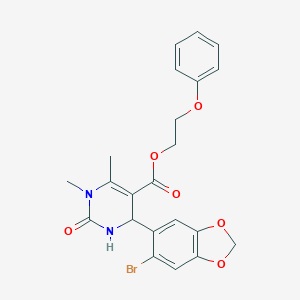
2-PHENOXYETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring, a bromine atom, and a dihydropyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the bromine atom through bromination. The dihydropyrimidine core is then synthesized via a cyclization reaction, and finally, the phenoxyethyl group is attached through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole ring and bromine atom play crucial roles in binding to these targets, while the dihydropyrimidine core may interact with enzymes or receptors. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenoxyethyl 4-(6-chloro-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate
- 2-Phenoxyethyl 4-(6-fluoro-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Uniqueness
The presence of the bromine atom in 2-phenoxyethyl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate distinguishes it from its analogs. Bromine’s unique electronic properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H21BrN2O6 |
|---|---|
Molekulargewicht |
489.3g/mol |
IUPAC-Name |
2-phenoxyethyl 6-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21BrN2O6/c1-13-19(21(26)29-9-8-28-14-6-4-3-5-7-14)20(24-22(27)25(13)2)15-10-17-18(11-16(15)23)31-12-30-17/h3-7,10-11,20H,8-9,12H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
OILCEUPBVNAAEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCOC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















